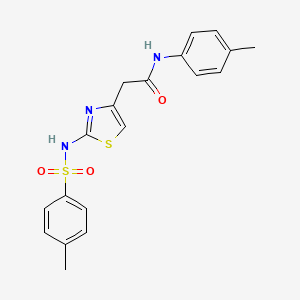
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide, also known as MTAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the sulfonamide class of compounds and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is not fully understood. However, it is believed to exert its biological effects by binding to specific target molecules, such as enzymes or receptors, and modulating their activity.
Biochemical and Physiological Effects:
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as certain tumor cell lines. 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes and pathways. However, one of the main limitations of using 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several potential future directions for research on 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide. One area of interest is the development of new derivatives and analogs of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide with enhanced biological activity and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide, particularly in the treatment of bacterial and fungal infections and certain types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide and to better understand its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide involves the reaction of 4-methylphenylsulfonyl chloride with thiosemicarbazide in the presence of a base to form the corresponding thiosemicarbazone. This thiosemicarbazone is then reacted with p-tolylacetic acid in the presence of a dehydrating agent to form 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide.
Applications De Recherche Scientifique
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-3-7-15(8-4-13)20-18(23)11-16-12-26-19(21-16)22-27(24,25)17-9-5-14(2)6-10-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRKBJHBOETFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

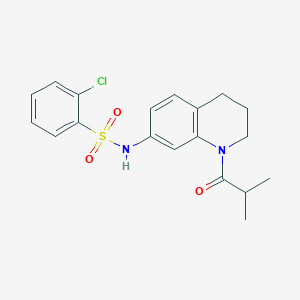
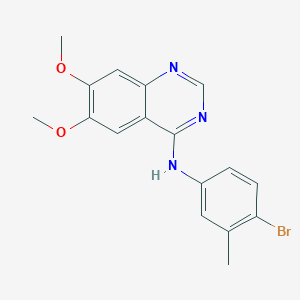
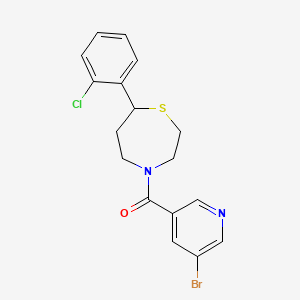
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)

![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)
![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)
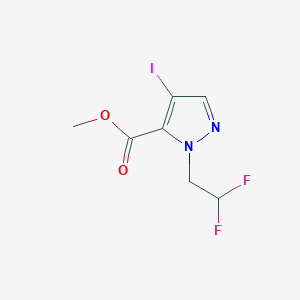


![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
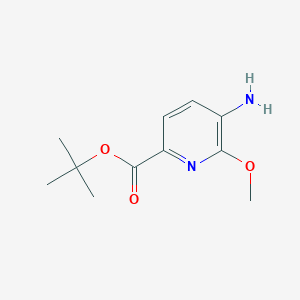
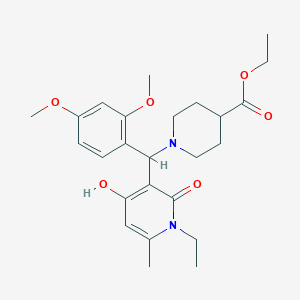
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2791899.png)